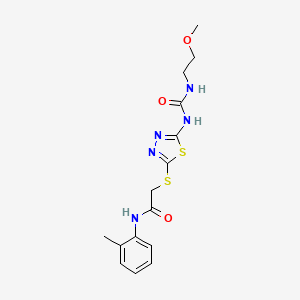

2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S2/c1-10-5-3-4-6-11(10)17-12(21)9-24-15-20-19-14(25-15)18-13(22)16-7-8-23-2/h3-6H,7-9H2,1-2H3,(H,17,21)(H2,16,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZCVMILCXBADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology, particularly in anticancer and antibacterial therapies.

Structural Characteristics

The compound features several key structural components:

- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms, which is known for its reactivity and biological significance.

- Ureido Group : Enhances the compound's ability to form hydrogen bonds, potentially increasing its interaction with biological targets.

- Methoxyethyl Substituent : May contribute to the compound's lipophilicity and overall pharmacokinetic properties.

These features are critical in determining the compound's biological interactions and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide have shown promising results in inhibiting cancer cell proliferation:

- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). For example, derivatives with similar structures reported IC50 values as low as 0.28 µg/mL against MCF-7 cells .

- Mechanism of Action : The proposed mechanism includes inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. The presence of sulfur atoms in the thiadiazole structure may facilitate coordination with zinc ions at the active sites of MMPs.

Antibacterial Activity

Thiadiazole derivatives are also recognized for their antibacterial properties:

- Broad-Spectrum Activity : Compounds related to 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have reported significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than that of standard antibiotics .

Research Findings

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide | Structure | Anticancer and diuretic |

| 5-(3-indolyl)-1,3,4-thiadiazoles | Structure | Anticancer |

| 5-(pyrrolidine)-substituted thiadiazoles | Structure | Enhanced antibacterial |

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

- Study on MCF-7 Cells : A derivative with a similar structure exhibited an IC50 of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer properties through cell cycle arrest at the G2/M phase .

- Antibacterial Efficacy : A related compound demonstrated MIC values significantly lower than standard treatments against E. coli and P. aeruginosa, showcasing its potential as an antibacterial agent .

Comparison with Similar Compounds

Core Heterocyclic Modifications

1,3,4-Thiadiazole Derivatives :

- Compound 4g () : Features a 3-phenylureido group and a benzothiazole-substituted acetamide. The phenyl group enhances aromatic interactions, while the benzothiazole moiety increases hydrophobicity. This compound exhibits antiproliferative activity with a molecular weight of 456.56 g/mol and a melting point of 263–265°C .

- Compound 3 (): Contains a 4-nitrophenylamino substituent and a 4-chlorophenylacetamide. The nitro group enhances electron-withdrawing effects, contributing to Akt inhibition (92.36%) and apoptosis induction in glioma cells .

Substituent Effects on Activity and Solubility

- Ureido vs. Amino Groups: The target compound’s 3-(2-methoxyethyl)ureido group provides hydrogen-bonding capability and improved solubility compared to aromatic amino substituents (e.g., 4-nitrophenylamino in ) . In , phenylureido analogs (e.g., 4g, 4h) show antiproliferative activity, suggesting ureido substituents enhance interactions with cellular targets .

- Benzothiazole-substituted acetamides (g) exhibit higher molecular weights (~456–491 g/mol) and antiproliferative effects, whereas simpler aryl groups (e.g., 4-fluorophenyl in ) correlate with antimicrobial activity .

Physicochemical Properties

- Melting Points :

- Molecular Weight and Solubility :

Data Table: Key Comparative Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.